methyl 3-(1H-imidazol-2-yl)prop-2-enoate
Overview
Description
Methyl 3-(1H-imidazol-2-yl)prop-2-enoate is an organic compound that features an imidazole ring, a common heterocyclic structure in organic chemistry The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-imidazol-2-yl)prop-2-enoate typically involves the reaction of imidazole derivatives with acrylate esters. One common method is the condensation of 2-imidazolecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding propanoate derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl 3-(1H-imidazol-2-yl)propanoate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(1H-imidazol-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(1H-imidazol-2-yl)prop-2-enoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-imidazol-2-yl)propanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
2-Imidazolecarboxaldehyde: Contains the imidazole ring but with an aldehyde functional group instead of the ester.
Histidine: An amino acid with an imidazole side chain, structurally similar but with different functional groups.
Uniqueness
Methyl 3-(1H-imidazol-2-yl)prop-2-enoate is unique due to the presence of both the imidazole ring and the prop-2-enoate moiety
Properties
IUPAC Name |
methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUTRCEYZQRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737555 | |
Record name | Methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193540-47-5 | |
Record name | Methyl 3-(1H-imidazol-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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